molecular formula C22H36N2O9 B608812 Mal-Amido-PEG4-t-butyl ester CAS No. 1415800-35-9

Mal-Amido-PEG4-t-butyl ester

Cat. No. B608812
CAS RN: 1415800-35-9
M. Wt: 472.54
InChI Key: XYOMHLPGMUCBGN-UHFFFAOYSA-N
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Description

Mal-Amido-PEG4-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

The maleimide group of this compound will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Molecular Structure Analysis

The molecular formula of this compound is C22H36N2O9 . It has a molecular weight of 472.5 g/mol .


Chemical Reactions Analysis

The maleimide group of this compound reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 472.5 g/mol . It has a molecular formula of C22H36N2O9 .

Scientific Research Applications

Synthesis and Biodegradable Polymers

  • Biomedical Applications : Poly(β-amino esters) and poly(amido amine), synthesized using compounds like Mal-Amido-PEG4-t-butyl ester, are crucial for biomedical applications due to their biodegradability. They are useful in creating multi-responsive amphiphilic conetwork (APCN) gels and hydrogels with controlled composition, degradation, and release behavior (Bhingaradiya et al., 2017).

Hydrogels and Controlled Drug Release

  • In Situ Forming Hydrogels : Fast-forming hydrogels, prepared by the amidation reaction between N-succinimidyl ester end groups of poly(ethylene glycol) (PEG) and amino surface groups of poly(amido amine) (PAMAM) dendrimers, exhibit controlled degradation rates and can be used for tunable drug release. This demonstrates the application of this compound derivatives in creating responsive drug delivery systems (Buwalda et al., 2019).

Polymer Drug Conjugates

  • PEG Prodrugs : The use of poly(ethylene glycol) (PEG) conjugates, such as those derived from this compound, in drug delivery systems, highlights the role of these compounds in solubilizing insoluble drugs and extending plasma circulating half-lives. This application is crucial in the context of anticancer agents (Greenwald et al., 1999).

Polymer Synthesis and Modification

  • Functional Poly(2-oxazoline)s : Demonstrating the versatility of this compound, its derivatives are used in creating Poly(2-oxazoline)s with various functionalities, expanding the chemical toolbox of PAOx for biomedical applications (Mees & Hoogenboom, 2015).

Drug Encapsulation and Release

  • Poly(ester-amide) Copolymers : New poly(ester–amide) copolymers modified with polyethers, derived from compounds like this compound, have been developed for drug encapsulation, particularly for carboplatin. These copolymers demonstrate controlled drug release, influenced by the molecular mass of PEG used in their preparation (Chudecka-Głaz et al., 2016).

Polymer Characterization

  • Mass Spectrometry Analysis : The structural characterization of synthetic poly(ester amide)s, like those derived from this compound, through techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF/TOF-MS/MS) is essential in understanding the composition and sequence of these polymers, which is vital for their biomedical applications (Rizzarelli & Puglisi, 2005).

Mechanism of Action

Target of Action

The primary target of Mal-Amido-PEG4-t-butyl ester is the thiol group present in biomolecules . The compound contains a Maleimides group that is reactive and forms a covalent bond with the thiol group .

Mode of Action

The This compound interacts with its targets through a covalent bond formation. The maleimide group in the compound reacts with a thiol group to form this bond . This reaction enables the connection of the biomolecule with a thiol .

Biochemical Pathways

The biochemical pathway primarily involves the formation of a covalent bond between the maleimide group of the This compound and the thiol group in the target biomolecule . This reaction facilitates the attachment of biomolecules or ligands to surfaces or carriers .

Pharmacokinetics

The This compound is a PEG derivative, and the presence of the hydrophilic PEG spacer increases its solubility in aqueous media . This property can potentially enhance the bioavailability of the compound.

Result of Action

The result of the action of This compound is the successful conjugation of the biomolecule with a thiol . This conjugation is facilitated by the formation of a covalent bond, enabling the attachment of biomolecules or ligands to surfaces or carriers .

Action Environment

The action of This compound can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability might be sensitive to the pH of the environment.

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O9/c1-22(2,3)33-21(28)7-10-29-12-14-31-16-17-32-15-13-30-11-8-23-18(25)6-9-24-19(26)4-5-20(24)27/h4-5H,6-17H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOMHLPGMUCBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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